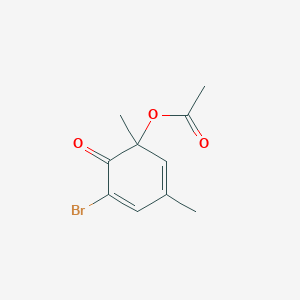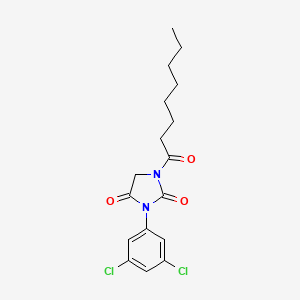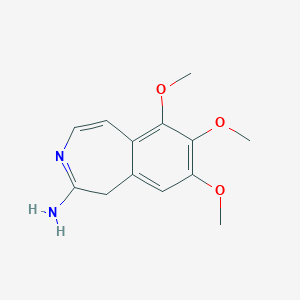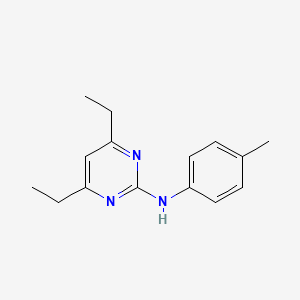
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate is an organic compound that belongs to the class of aromatic compounds It features a bromine atom, two methyl groups, a ketone, and an acetate group attached to a cyclohexadienone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate typically involves the bromination of 1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction conditions often include solvents like carbon tetrachloride or chloroform to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reaction conditions would be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Reduction: Products include alcohols or other reduced derivatives.
科学的研究の応用
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The acetate group may also influence its solubility and cellular uptake.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Iodo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The combination of the bromine atom, ketone group, and acetate group makes it a versatile compound for various chemical transformations and applications.
特性
| 90841-66-0 | |
分子式 |
C10H11BrO3 |
分子量 |
259.10 g/mol |
IUPAC名 |
(5-bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl) acetate |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-8(11)9(13)10(3,5-6)14-7(2)12/h4-5H,1-3H3 |
InChIキー |
DBOHNHNVSYUSTP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C(=O)C(=C1)Br)(C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/no-structure.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)
![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)



![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)

